molecular formula C15H19N5O3 B2644126 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034202-29-2

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2644126
CAS RN: 2034202-29-2
M. Wt: 317.349
InChI Key: MMJHPMJPDLPUAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester to provide the (S) absolute configuration for the major product .

Scientific Research Applications

Chemical Sensing and Metal Ion Interaction

A Schiff base derivative of antipyrine exhibited remarkable colorimetric response to Fe3+ and fluorescence “turn-on” behavior towards Al3+. Binding with Fe3+ induced a distinct color change under daylight, while recognition of Al3+ was responsible for blue fluorescent emission. The compound's interaction with various metal ions suggests potential applications in chemical sensing and analysis (Soufeena & Aravindakshan, 2019).

Biological Activities

Derivatives of pyrazole have been recognized for their biological and pharmacological activities. For instance, specific synthesized pyrazole derivatives exhibited moderate antibacterial and antioxidant activities. The compounds' interactions with enzymes and amino acid residues were explored through molecular docking tools, highlighting their potential in drug design and biological studies (Lynda, 2021).

Dual Inhibitory Properties

A study on dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones demonstrated potent combined bronchodilatory and anti-inflammatory activity. Adjustments in the substituents significantly influenced the inhibitory profile, suggesting applications in therapeutic areas requiring precise modulation of biological pathways (Ochiai et al., 2012).

properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-9-12(10(2)19-18-9)15(21)20-7-4-11(8-20)23-14-13(22-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJHPMJPDLPUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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